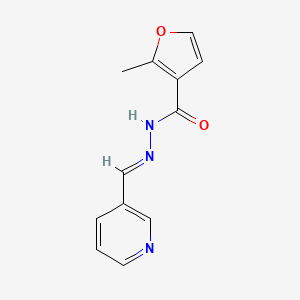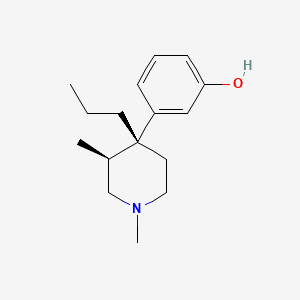
Picenadolum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picenadolum, also known as LY-97435, is a 4-phenyl piperidine derivative that was developed by Eli Lilly in the 1970s. It is an opioid analgesic with similar efficacy to pethidine (meperidine). This compound has been investigated for various applications, including obstetrics and dentistry, but it was never commercialized . One unique aspect of this compound is that it exists as a racemic mixture of two enantiomers: one is a pure μ-opioid agonist, while the other is an antagonist .
Preparation Methods
Picenadolum can be synthesized through various routes. One method involves the reaction of 4-phenylpiperidine with appropriate reagents to introduce the necessary substituents. The synthetic routes typically involve multiple steps, including the formation of intermediates and their subsequent transformation into the final product . Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Picenadolum undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Picenadolum has been used in various scientific research applications, including:
Chemistry: Studying the synthesis and reactivity of opioid analgesics.
Biology: Investigating the biological activity of opioid receptors.
Medicine: Exploring its potential as an analgesic for pain relief.
Industry: Developing new synthetic routes and optimizing production methods.
Mechanism of Action
Picenadolum exerts its effects by interacting with opioid receptors in the central nervous system. The (3S,4R) isomer acts as a μ-opioid agonist, while the (3R,4S) isomer acts as an antagonist . This dual activity results in a mixed agonist-antagonist profile, which contributes to its analgesic effects with relatively low abuse potential . The molecular targets and pathways involved include the μ-opioid receptor and associated signaling pathways.
Comparison with Similar Compounds
Picenadolum is unique in its mixed agonist-antagonist profile. Similar compounds include:
Pethidine (Meperidine): Another opioid analgesic with similar efficacy.
Pentazocine: A mixed agonist-antagonist opioid with κ-opioid activity.
Buprenorphine: A partial agonist at the μ-opioid receptor with antagonist activity at the κ-opioid receptor. This compound’s uniqueness lies in its specific enantiomeric activity and relatively low abuse potential compared to other mixed agonist-antagonists.
Properties
CAS No. |
79201-85-7 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
3-[(3S,4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol |
InChI |
InChI=1S/C16H25NO/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14/h5-7,11,13,18H,4,8-10,12H2,1-3H3/t13-,16-/m1/s1 |
InChI Key |
RTOHPIRUUAKHOZ-CZUORRHYSA-N |
Isomeric SMILES |
CCC[C@]1(CCN(C[C@H]1C)C)C2=CC(=CC=C2)O |
SMILES |
CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O |
Canonical SMILES |
CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O |
Synonyms |
Lilly 150720 LY 136595 LY 136596 LY 150720 LY 97435 LY 97436 LY-150720 picenadol picenadol hydrochloride, (trans)-(+)-isomer picenadol hydrochloride, (trans)-(+-)-isomer picenadol hydrochloride, (trans)-(-)-isomer picenadol, (trans)-(+)-isomer picenadol, (trans)-(-)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


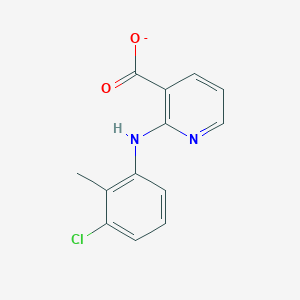


![2-(4-Bromo-3-methylphenyl)-4-[(3-methoxypropylamino)methylidene]-5-methyl-3-pyrazolone](/img/structure/B1240086.png)
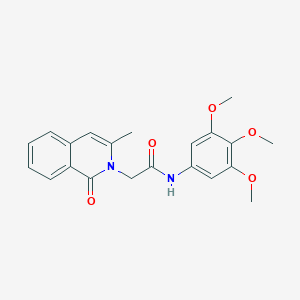

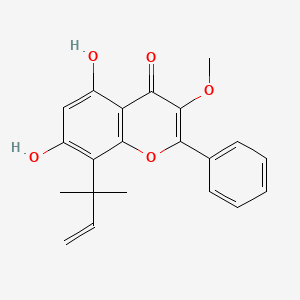
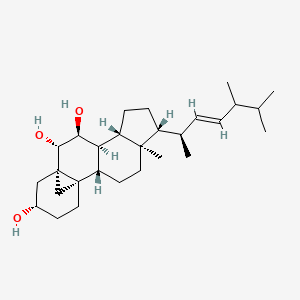
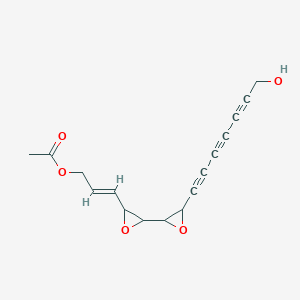
![3-(6-Aminopyridin-3-YL)-N-methyl-N-[(1-methyl-1H-indol-2-YL)methyl]acrylamide](/img/structure/B1240100.png)
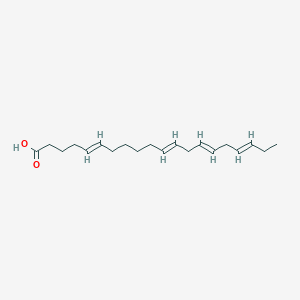
![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one](/img/structure/B1240102.png)
